Methyl 5-methyl-1H-indole-4-carboxylate
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Overview
Description
Methyl 5-methyl-1H-indole-4-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-1H-indole-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of indole-5-carboxylic acid. This reaction typically uses methanol as the solvent and an acid catalyst such as sulfuric acid . The reaction conditions often involve refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 5-methyl-1H-indole-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-5-carboxylate
- Indole-3-carboxylic acid
- Indole-2-carboxylic acid
Uniqueness
Methyl 5-methyl-1H-indole-4-carboxylate is unique due to its specific substitution pattern on the indole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 5-methyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-6-12-9)10(7)11(13)14-2/h3-6,12H,1-2H3 |
InChI Key |
FYDCGEJGFYPSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)C(=O)OC |
Origin of Product |
United States |
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